molecular formula C27H27N3O B2642588 6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612041-45-9

6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2642588
CAS No.: 612041-45-9
M. Wt: 409.533
InChI Key: JFGFOYYSOIBPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound. It belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds . Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamine with α-diketones . A specific synthesis method for this compound was not found in the available literature.


Molecular Structure Analysis

Quinoxaline is a bicyclic compound containing a benzene ring fused with a pyrazine ring . The specific molecular structure of this compound would include these rings along with the specified functional groups.


Physical and Chemical Properties Analysis

Quinoxaline is a weak base and can form salts with acids . It is a low melting solid and is miscible in water . Specific physical and chemical properties of this compound were not found in the available literature.

Scientific Research Applications

Neuroprotective Applications

Indoloquinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), demonstrate neuroprotective properties against cerebral ischemia. NBQX, an analog of quinoxalinedione antagonists, inhibits the binding to the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Organic Synthesis and Chemical Properties

Research into the chemical synthesis of indoloquinoxaline cores, such as the gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles, demonstrates the utility of these compounds in accessing naturally occurring alkaloids (Tsai et al., 2018). Another study highlights the synthesis of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, investigating their optical absorption, emission spectra, electrochemical behavior, and thermal stability (Thomas & Tyagi, 2010).

Anticancer and Antimicrobial Activities

Certain indoloquinoxaline derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, certain 6H-indolo[2,3-b]quinoline derivatives showed cytotoxicity against cancer cell lines and potential as antimycobacterial agents, indicating their application in medicinal chemistry (Chen et al., 2004); (Jaso et al., 2005).

Mechanism of Action

Quinoxaline derivatives often exert their pharmacological action through DNA intercalation . The thermal stability of the intercalated complex is an important parameter for elucidating their anticancer, antiviral, and other activities .

Future Directions

Quinoxalines have emerged as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups is a promising area for future research .

Properties

IUPAC Name

9-methyl-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-18(2)14-15-31-25-11-7-4-8-20(25)17-30-24-13-12-19(3)16-21(24)26-27(30)29-23-10-6-5-9-22(23)28-26/h4-13,16,18H,14-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGFOYYSOIBPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.